Urea,n-(3,4-dichlorophenyl)-n-heptyl-
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Overview
Description
Urea, N-(3,4-dichlorophenyl)-N’-heptyl- is a chemical compound belonging to the class of substituted ureas It is characterized by the presence of a 3,4-dichlorophenyl group and a heptyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(3,4-dichlorophenyl)-N’-heptyl- typically involves the reaction of 3,4-dichloroaniline with heptyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of 3,4-dichloroaniline by the chlorination of aniline.
Step 2: Reaction of 3,4-dichloroaniline with heptyl isocyanate to form Urea, N-(3,4-dichlorophenyl)-N’-heptyl-.
The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of Urea, N-(3,4-dichlorophenyl)-N’-heptyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Urea, N-(3,4-dichlorophenyl)-N’-heptyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted urea derivatives, amines, and other functionalized compounds. These products can have different properties and applications depending on the nature of the substituents.
Scientific Research Applications
Urea, N-(3,4-dichlorophenyl)-N’-heptyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Urea, N-(3,4-dichlorophenyl)-N’-heptyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Urea, N-(3,4-dichlorophenyl)-N’-methyl-
- Urea, N-(3,4-dichlorophenyl)-N’-ethyl-
- Urea, N-(3,4-dichlorophenyl)-N’-propyl-
Uniqueness
Urea, N-(3,4-dichlorophenyl)-N’-heptyl- is unique due to the presence of the heptyl group, which imparts distinct physicochemical properties. This makes it suitable for specific applications where longer alkyl chains are beneficial. The compound’s structure allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
13041-40-2 |
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Molecular Formula |
C14H20Cl2N2O |
Molecular Weight |
303.2 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-heptylurea |
InChI |
InChI=1S/C14H20Cl2N2O/c1-2-3-4-5-6-9-17-14(19)18-11-7-8-12(15)13(16)10-11/h7-8,10H,2-6,9H2,1H3,(H2,17,18,19) |
InChI Key |
LOQMQPWRVINQQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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